molecular formula C12H18ClN3O B1458135 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine CAS No. 1803593-60-3

2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Cat. No. B1458135
CAS RN: 1803593-60-3
M. Wt: 255.74 g/mol
InChI Key: VDAGIWRCCKIILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1803593-60-3 . It has a molecular weight of 255.74 and its molecular formula is C12H18ClN3O . This compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

Endogenous Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate the synthesis of endogenous nitric oxide (NO), which is a crucial mediator in various physiological processes. Research indicates that it can affect the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in smooth muscle cells, potentially regulating spontaneous contractile activity of gastric smooth muscles .

Serotonin and Acetylcholine Interaction

The interaction with neurotransmitters such as serotonin (5-HT) and acetylcholine (ACh) is another area of application. The compound has been shown to have a specific action affecting the intracellular signaling pathways of 5-HT, which plays key roles in mood, cognition, and peripheral functions in various systems .

Isoquinoline Precursor Synthesis

As an isoquinoline precursor, this compound is used in the synthesis of more complex molecules. Isoquinolines are important in the pharmaceutical industry, and this compound serves as a building block for the synthesis of various biologically active molecules .

Safety and Hazards

The safety information, including GHS pictogram, signal word, precautionary statements, UN#, class, hazard statements, and packing group, for “2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” are not provided in the search results .

properties

IUPAC Name

2-chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGIWRCCKIILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCCO1)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Reactant of Route 3
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Reactant of Route 5
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.